Product packaging for Tetrabenzo[a,cd,j,lm]perylene(Cat. No.:CAS No. 191-53-7)

Tetrabenzo[a,cd,j,lm]perylene

Cat. No.: B092305
CAS No.: 191-53-7
M. Wt: 426.5 g/mol
InChI Key: KUYLRUBFWCGZHL-UHFFFAOYSA-N
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Description

Tetrabenzo[a,cd,j,lm]perylene (CAS Registry Number: 191-53-7) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C 34 H 18 and a molecular weight of 426.5067 g/mol . This compound is recognized in scientific research for its significant properties, particularly its high photo-response, making it an organic material of interest for studies in photophysics and organic electronics . Researchers have investigated its electronic characteristics, including its ionization energy, which has been reported with a vertical value of 6.71 eV, as determined by photoelectron spectroscopy . These properties make this compound a valuable subject for advanced materials research. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H18 B092305 Tetrabenzo[a,cd,j,lm]perylene CAS No. 191-53-7

Properties

IUPAC Name

nonacyclo[18.10.2.22,5.03,16.04,9.010,15.017,31.024,32.025,30]tetratriaconta-1(31),2,4,6,8,10,12,14,16,18,20(32),21,23,25,27,29,33-heptadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H18/c1-3-11-25-21(9-1)23-13-5-7-19-15-18-28-32-26-12-4-2-10-22(26)24-14-6-8-20-16-17-27(34(32)30(20)24)31(25)33(28)29(19)23/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYLRUBFWCGZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C6=C7C(=C25)C=CC8=C7C(=CC=C8)C9=CC=CC=C96
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172619
Record name Tetrabenzo(a,cd,j,lm)perylene
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Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191-53-7
Record name Tetrabenzo[a,cd,j,lm]perylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabenzo(a,cd,j,lm)perylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabenzo(a,cd,j,lm)perylene
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Synthetic Methodologies and Chemical Transformations of Tetrabenzo A,cd,j,lm Perylene Systems

Strategies for the Construction of Tetrabenzo[a,cd,j,lm]perylene Core Structures

The synthesis of the this compound framework requires the formation of multiple carbon-carbon bonds to create its extended, fused aromatic system. Several classical and modern synthetic methods have been investigated for this purpose.

Reductive dimerization reactions, specifically those involving peri-peri coupling, are a potential strategy for the synthesis of perylene-type structures. This approach typically involves the coupling of two naphthalene (B1677914) or larger aromatic units. For instance, the synthesis of the parent perylene (B46583) core can be achieved from 1,1'-binaphthalene (B165201) through an anionic cyclodehydrogenation reaction under reductive conditions. This method, while effective for simpler perylenes, presents significant challenges when applied to the more complex this compound system due to the increased number of possible reaction pathways and the potential for undesired side reactions. The general mechanism involves the formation of radical anions as key intermediates.

Precursor ExampleReagentsProductReference
1,1'-BinaphthalenePotassium in ToluenePerylene

This table showcases a representative example of a reductive dimerization to form a perylene core, a foundational concept for the synthesis of more complex structures like this compound.

The Scholl reaction, an oxidative intramolecular cyclodehydrogenation, is a powerful and widely used method for the synthesis of large PAHs by forming carbon-carbon bonds between aromatic rings. It is conceptually a key strategy for the final planarization step in the synthesis of this compound from a suitable polyaromatic precursor.

However, the application of the Scholl reaction to the synthesis of this compound is not straightforward. In a notable attempt, the Scholl reaction of 6,7,13,14-tetraarylbenzo[k]tetraphene was expected to yield the this compound core. Instead, an unexpected rearrangement occurred, leading to the formation of a bistetracene analogue containing five-membered rings, 5,14-diaryldibenzo[a,m]rubicene. This outcome highlights a significant challenge in using the Scholl reaction for complex systems, where reaction pathways can deviate from the expected cyclization to form thermodynamically or kinetically favored rearranged products.

The mechanism of the Scholl reaction is still a subject of debate and is believed to proceed through either a radical cation or an arenium ion intermediate, with the specific pathway depending on the substrate and reaction conditions. In the case of the attempted this compound synthesis, the formation of the five-membered ring product was rationalized by theoretical calculations suggesting that this unexpected product is kinetically favored over the thermodynamically more stable six-membered ring product.

PrecursorReagentsExpected ProductActual ProductReference
6,7,13,14-tetraarylbenzo[k]tetrapheneDDQ, TfOHThis compound5,14-diaryldibenzo[a,m]rubicene

This table illustrates a significant finding in the attempted synthesis of this compound via the Scholl reaction, demonstrating the potential for unexpected rearrangements.

The bottom-up synthesis of graphene nanoribbons (GNRs) from molecular precursors provides a powerful platform for the creation of precisely defined carbon nanostructures. In this context, this compound can be considered a model compound or a structural subunit of larger, curved GNRs. The general strategy involves the solution-phase synthesis of polyphenylene precursors, which are then subjected to a final cyclodehydrogenation step, often a Scholl reaction, to achieve planarization.

This approach allows for the synthesis of long, liquid-phase-processable GNRs with well-defined structures. While the direct synthesis of this compound as a discrete molecule via this method is not extensively documented in the provided search results, the synthesis of model compounds as "cutouts" of GNRs to test the feasibility of the cyclodehydrogenation step is a common practice. This methodology offers a promising avenue for the future synthesis of this compound and its derivatives.

Rational Design and Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for tuning its physical and chemical properties for specific applications. The introduction of substituents can significantly impact its electronic behavior, conformation, and stability.

The electronic properties of perylene-based systems are highly sensitive to the nature and position of substituents. The introduction of electron-donating or electron-withdrawing groups can be used to modulate the energy levels of the frontier molecular orbitals, thereby influencing the absorption and emission spectra, as well as the redox potentials. For example, in perylene diimide derivatives, attaching electron-donating groups to the bay positions can induce an intramolecular charge transfer upon photoexcitation.

A theoretical study has investigated the conformations of this compound and its isomer, tetrabenzo[a,cd,f,lm]perylene. These molecules are "overcrowded" due to steric hindrance, leading to non-planar, folded, or twisted conformations. The introduction of bulky substituents would be expected to further influence the preferred conformation, providing a mechanism for tuning the three-dimensional structure and, consequently, the solid-state packing and material properties.

Peri-acenes, a class of PAHs that includes this compound, are known for their high reactivity and often poor stability, especially in the case of larger systems with extended zigzag edges. This instability is attributed to their intrinsic open-shell diradical character. Several synthetic strategies have been developed to enhance the stability of these molecules.

One common approach is kinetic stabilization , which involves the introduction of bulky substituents at the most reactive positions (the zigzag edges). These bulky groups sterically hinder the approach of other molecules, thereby preventing dimerization or reaction with oxygen. For example, the introduction of eight 4-tert-butylphenyl groups has been shown to kinetically protect the zigzag edges of peri-heptacene, leading to a persistent, albeit still reactive, molecule.

Stabilization StrategyMethodExampleReference
Kinetic StabilizationIntroduction of bulky substituents4-tert-butylphenyl groups on peri-heptacene
Thermodynamic StabilizationHeteroatom incorporationNBN-doping of bis- and peri-tetracenes

This table summarizes key strategies for enhancing the stability of peri-acene analogues, which are applicable to systems like this compound.

Investigation of Reaction Pathways Governing this compound Formation

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) such as this compound is a formidable challenge in organic chemistry. The construction of such an intricate and highly fused aromatic system necessitates a deep understanding of the underlying reaction mechanisms that govern the carbon-carbon bond formation and cyclization processes. The famed Scholl reaction, a type of oxidative aromatic coupling, is a prominent method for the synthesis of larger PAHs from smaller aromatic precursors. nih.gov This reaction is generally mediated by a combination of a Lewis acid and an oxidant. researchgate.net However, the precise mechanism of the Scholl reaction has been a subject of considerable debate, with evidence pointing towards the involvement of either radical cations or arenium cations (also known as σ-complexes) as key intermediates. nih.govrsc.org The nature of the substrate, the choice of reagents, and the reaction conditions can all influence which pathway is favored.

Analysis of Proposed Radical and Arenium Cation Mechanisms

The formation of this compound through the cyclodehydrogenation of its precursors is believed to proceed via one of two primary mechanistic pathways: a radical cation mechanism or an arenium cation mechanism. nih.gov

The radical cation mechanism involves the initial oxidation of the aromatic precursor to form a radical cation. nih.gov This highly reactive intermediate can then undergo an intramolecular cyclization, followed by deprotonation and further oxidation to yield the final, fully aromatized product. nih.gov This pathway is often favored when strong oxidants are used in conjunction with a Lewis acid. nih.govrsc.org For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is known to promote the formation of radical cations. nih.govrsc.org

Conversely, the arenium cation mechanism , also referred to as the Scholl mechanism, involves the protonation of the aromatic ring by a Lewis or Brønsted acid to form an arenium cation. nih.govresearchgate.net This electrophilic species then attacks another aromatic ring in an intramolecular electrophilic aromatic substitution reaction. Subsequent deprotonation and oxidation lead to the formation of the new carbon-carbon bond and ultimately the extended PAH system. nih.gov This pathway is typically favored under conditions employing a Lewis acid like aluminum chloride (AlCl₃) at elevated temperatures. nih.govrsc.org

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these competing pathways and explaining the observed reactivity and regiochemistry in the synthesis of complex PAHs. nih.govresearchgate.net These theoretical investigations help in understanding the activation energies associated with the formation of the key intermediates and the subsequent C-C bond formation. nih.gov

Table 1: Comparison of Proposed Reaction Mechanisms for this compound Formation

Feature Radical Cation Mechanism Arenium Cation (Scholl) Mechanism
Initiation Step Single-electron oxidation of the aromatic precursor. nih.gov Protonation or Lewis acid coordination to the aromatic ring. nih.gov
Key Intermediate Radical cation. nih.gov Arenium cation (σ-complex). nih.gov
C-C Bond Formation Intramolecular cyclization of the radical cation. nih.gov Intramolecular electrophilic aromatic substitution. nih.gov
Typical Reagents Strong oxidants (e.g., DDQ) and Lewis acids (e.g., FeCl₃). nih.govrsc.org Lewis acids (e.g., AlCl₃) at high temperatures. nih.govrsc.org
Driving Force Formation of a more stable, extended π-system. Electrophilic attack driven by the electron-rich nature of the aromatic rings.

Studies on Regioselectivity in Complex PAH Synthesis

Regioselectivity, the control of the orientation of bond formation, is a critical aspect of the synthesis of complex PAHs like this compound. chemistryviews.org The desired isomer must be formed selectively over other possible constitutional isomers. The substitution pattern of the starting materials and the reaction conditions play a pivotal role in dictating the regiochemical outcome of the cyclization reactions. nih.gov

In the context of the Scholl reaction, the regioselectivity is influenced by the electronic and steric properties of the precursor molecule. The intramolecular cyclization will preferentially occur at the positions with the highest electron density and those that are sterically accessible. For instance, in the synthesis of substituted chrysenes, the initial benzannulation and subsequent halogen displacement reactions have been shown to be highly regiospecific, allowing for the controlled synthesis of specific isomers. nih.gov

Modern synthetic methodologies are continually being developed to achieve greater control over regioselectivity in PAH synthesis. These include directed metalation, cross-coupling reactions, and photochemical cyclizations. researchgate.netmdpi.com For example, palladium-catalyzed annulative dimerization of phenylene triflates has been shown to proceed regioselectively for certain substrates. chemistryviews.org Similarly, photochemical cyclization can be a powerful tool for achieving specific isomers, where the regioselectivity can be controlled by the placement of substituents that are eliminated during the reaction. mdpi.com

The synthesis of a complex molecule like this compound would likely involve a precursor with multiple potential sites for cyclization. Therefore, a careful selection of the precursor's structure and the reaction conditions is paramount to ensure the desired regiochemical outcome and avoid the formation of a mixture of isomers. The principles of regioselectivity established in the synthesis of other complex PAHs provide a valuable framework for designing a rational synthetic route to this compound. chemistryviews.orgnih.govmdpi.com

Table 2: Factors Influencing Regioselectivity in Complex PAH Synthesis

Factor Influence on Regioselectivity
Substituent Effects Electron-donating groups can activate specific positions for electrophilic attack, while bulky groups can sterically hinder certain reaction sites. nih.govmdpi.com
Reaction Conditions The choice of Lewis acid, oxidant, solvent, and temperature can favor one reaction pathway and regioisomeric outcome over another. nih.govchemistryviews.org
Catalyst/Ligand System In metal-catalyzed reactions, the nature of the catalyst and ligands can play a crucial role in directing the regioselectivity of C-C bond formation. chemistryviews.org
Precursor Geometry The inherent geometry and conformational flexibility of the starting material can pre-organize the molecule for cyclization at specific sites.
Reaction Mechanism The operative mechanism (radical cation vs. arenium cation) can lead to different regioisomeric products due to the distinct nature of the key intermediates. nih.gov

Structural Elucidation and Conformational Analysis of Tetrabenzo A,cd,j,lm Perylene

X-ray Crystallographic Analysis for Definitive Structural Characterization

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in the solid state. While a specific crystal structure for tetrabenzo[a,cd,j,lm]perylene was not found in the reviewed literature, analysis of related perylene (B46583) derivatives and other polycyclic aromatic hydrocarbons allows for an informed discussion of the expected structural features.

The solid-state molecular geometry of this compound and its derivatives is characterized by significant steric strain due to the fusion of multiple benzene (B151609) rings. This strain forces the molecule out of planarity, leading to a twisted or helical conformation. In related, sterically overcrowded aromatic hydrocarbons, this deviation from planarity is a common feature, influencing their electronic and photophysical properties.

For perylene derivatives, the core structure often exhibits a twisted conformation, which can be influenced by the nature and position of substituents. The interplay between intramolecular and intermolecular interactions ultimately determines the final conformation in the solid state. nih.gov For instance, in some functionalized rubrene (B42821) derivatives, which feature a tetracene backbone, the solid-state conformation can be tuned from twisted to planar through specific substitutions that modify intermolecular interactions. nih.gov

The arrangement of molecules in a crystal, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. chimia.chcore.ac.uk For polycyclic aromatic hydrocarbons like this compound, π-π stacking interactions are a dominant force, where the electron-rich aromatic systems of adjacent molecules align. The specific geometry of this stacking (e.g., face-to-face, offset) has a profound impact on the material's electronic properties.

Theoretical and Computational Investigations of Molecular Conformations

Theoretical and computational methods provide invaluable insights into the conformational landscape of molecules, allowing for the prediction of stable geometries and the energetics of conformational changes.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of complex molecules. DFT calculations can accurately predict the relative energies of different conformational isomers and identify the global energy minimum structure.

A theoretical study employing DFT at the B3LYP/6-311G** level compared this compound with its constitutional isomer, tetrabenzo[a,cd,f,lm]perylene. This study revealed the existence of distinct stable conformations for each isomer. For this compound, the twisted-folded conformation (tf-C2-2) was found to be more stable than the corresponding anti-folded conformation (a-Ci-2). The energy difference and relative stability of these conformers are crucial for understanding the dynamic behavior of the molecule in solution and its properties in the solid state.

Calculated Relative Energies of this compound Conformers
ConformerPoint GroupRelative Energy (kJ/mol)
tf-C2-2C20.0
a-Ci-2Ci+12.8

Molecular Mechanics (MM) calculations offer a computationally less expensive alternative to DFT for predicting molecular geometries and conformational preferences, particularly for large systems. fiveable.me While specific MM studies on this compound were not identified, the principles of conformational analysis in polycyclic systems are well-established. fiveable.me

Spectroscopic Evidence for Conformational Equilibria in Related Perylene Isomers

Spectroscopic techniques provide experimental evidence for the existence of different conformations and their interconversion in solution. While specific spectroscopic studies on the conformational equilibria of this compound are not detailed in the available literature, studies on related perylene derivatives, particularly perylene diimides (PDIs), offer valuable insights.

Techniques such as UV-Vis absorption and fluorescence spectroscopy are sensitive to the electronic environment of the chromophore, which is directly influenced by its conformation. researchgate.netacs.org Changes in the absorption and emission spectra with solvent polarity or temperature can indicate a shift in the conformational equilibrium. For example, the aggregation of PDI dimers in solution leads to noticeable changes in the vibronic features of the absorption spectrum, which can be correlated with fluctuations in the aggregate structure. acs.org

Resonance Raman spectroscopy is another powerful technique for probing the vibrational structure of molecules in their ground and excited states, providing detailed information about molecular geometry. escholarship.org Studies on perylene and its derivatives have utilized resonance Raman to identify unique vibrational signatures for different electronic states, which are inherently linked to the molecule's conformation. escholarship.org

Spectroscopic Techniques for Studying Conformational Equilibria
Spectroscopic MethodInformation ObtainedRelevance to Perylene Isomers
UV-Vis Absorption SpectroscopyChanges in electronic transitions due to conformational shifts and aggregation.Vibronic features are sensitive to the degree of π-π stacking and molecular conformation. acs.org
Fluorescence SpectroscopyEmission properties are highly dependent on molecular geometry and intermolecular interactions.Can indicate the presence of different conformers or aggregated species. researchgate.net
Resonance Raman SpectroscopyProvides detailed vibrational (structural) information for specific electronic states.Can distinguish between different conformations based on their unique vibrational signatures. escholarship.org

Advanced Spectroscopic Characterization and Photophysical Properties of Tetrabenzo A,cd,j,lm Perylene

High-Resolution Optical Spectroscopy in Solution and Low-Temperature Matrices

High-resolution optical spectroscopy provides deep insights into the vibrational structure of electronic states and the influence of the local environment on the photophysical properties of a molecule. By cooling the sample to cryogenic temperatures, typically in a suitable matrix, the thermal broadening of spectral lines is significantly reduced, allowing for the resolution of fine vibronic features.

The Shpol'skii effect, observed when a molecule is embedded in a suitable n-alkane matrix at low temperatures, results in highly resolved, quasi-linear absorption and fluorescence spectra. This technique is particularly valuable for the vibrational analysis of the ground and excited electronic states.

For tetrabenzo[a,cd,j,lm]perylene, highly resolved Shpol'skii absorption and fluorescence spectra have been obtained in n-hexane and n-octane matrices at a temperature of 5 K. The analysis of these spectra revealed the presence of multiple, distinct spectral sites, which were interpreted as evidence for the existence of several non-planar conformers of the molecule within the frozen n-alkane lattice. This finding is significant as it challenges the assumption of a perfectly planar geometry for such large, extended π-systems and suggests that subtle conformational distortions can be stabilized at low temperatures.

A detailed vibrational analysis of the quasi-linear spectra allows for the determination of the frequencies of the normal modes of vibration in both the ground (from fluorescence) and the first excited singlet state (from absorption). The table below presents a hypothetical set of the most prominent vibrational frequencies that would be expected from such an analysis, based on the typical vibrational modes of large PAHs.

Table 1: Hypothetical Prominent Vibrational Frequencies of this compound from Shpol'skii Spectra.

Vibrational ModeGround State Frequency (cm⁻¹) (from Fluorescence)Excited State Frequency (cm⁻¹) (from Absorption)
C-C Stretching1350 - 16001300 - 1550
C-H In-plane Bending1100 - 13001050 - 1250
Ring Breathing/Deformation600 - 800580 - 780
Low-frequency Skeletal200 - 400190 - 390

The differences in the vibrational frequencies between the ground and excited states provide information about the changes in the molecular geometry upon electronic excitation.

The absorption and fluorescence spectra of polycyclic aromatic hydrocarbons are often sensitive to the polarity and polarizability of the surrounding medium, a phenomenon known as solvatochromism. A comparative analysis of these spectra in different solvents can provide valuable information about the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation.

The table below illustrates the expected shifts in the 0-0 transition (the energy difference between the lowest vibrational levels of the ground and first excited singlet states) for this compound in a selection of solvents with varying refractive indices and dielectric constants.

Table 2: Expected Solvatochromic Shifts in the 0-0 Transition of this compound.

SolventRefractive Index (n)Dielectric Constant (ε)Expected Absorption λₘₐₓ (nm)Expected Fluorescence λₘₐₓ (nm)
n-Hexane1.3751.88~450~460
Cyclohexane1.4262.02~452~463
Toluene1.4962.38~455~468
Dichloromethane1.4248.93~454~466
Acetonitrile1.34437.5~453~465

A slight red shift (bathochromic shift) is generally expected with increasing solvent refractive index due to enhanced stabilization of the excited state through dispersion forces. The fluorescence excitation spectrum, under ideal conditions where the emitting species is the same as the absorbing species, should be identical to the absorption spectrum. Any differences between the two can indicate the presence of multiple species or complex excited-state processes.

For very large polycyclic aromatic hydrocarbons, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can become sufficiently small that electronic transitions may occur in the near-infrared (NIR) region of the electromagnetic spectrum (typically > 700 nm). These transitions are often of interest for applications in areas such as organic photovoltaics and photothermal therapy.

Experimental NIR absorption spectra for neutral this compound have not been extensively reported. However, theoretical calculations on large PAHs suggest that as the size of the π-conjugated system increases, the energy of the S₀ → S₁ transition decreases, leading to a red shift in the absorption spectrum. For a molecule as large as this compound, it is plausible that low-energy electronic transitions could extend into the NIR region.

Furthermore, the radical cations and anions of large PAHs are known to exhibit strong and broad absorption bands in the NIR. These transitions typically involve electronic excitations between molecular orbitals that are closely spaced in energy in the ionized species. Therefore, if this compound were to be oxidized or reduced, it would be expected to show significant NIR absorption.

Polarized Optical Spectroscopy Techniques for Molecular Orientation and Electronic Transitions

Polarized optical spectroscopy techniques are powerful tools for determining the orientation of molecules and the direction of electronic transition moments within the molecular frame. This information is essential for understanding the relationship between molecular structure and photophysical properties.

Luminescence anisotropy measures the degree of polarization of the emitted light after excitation with polarized light. For a molecule in a rigid medium (e.g., a frozen solution or a polymer film), the anisotropy is related to the angle between the absorption and emission transition dipole moments. The fundamental anisotropy, r₀, is the anisotropy in the absence of any rotational motion and is given by:

r₀ = (3cos²β - 1) / 5

where β is the angle between the absorption and emission transition moments. For a molecule where the absorption and emission transition moments are parallel (β = 0°), the theoretical maximum anisotropy is 0.4.

For a planar molecule like this compound, the electronic transitions are polarized either in the plane of the molecule (in-plane) or perpendicular to it (out-of-plane). For the strong π → π* transitions that dominate the absorption and fluorescence spectra of PAHs, both the absorption and emission transition moments are expected to be parallel and lie in the molecular plane. Therefore, the limiting fluorescence anisotropy for this compound is expected to be close to the theoretical maximum of 0.4. Deviations from this value can indicate factors such as rotational depolarization, energy transfer, or the presence of overlapping electronic transitions with different polarizations.

Table 3: Theoretical and Expected Limiting Fluorescence Anisotropy (r₀) for this compound.

ConditionAngle (β) between Absorption and Emission Transition MomentsTheoretical r₀Expected r₀ for S₀ ↔ S₁ Transition
Parallel Transition Moments0.40~0.40
Perpendicular Transition Moments90°-0.20Not expected for lowest energy transition

Linear dichroism (LD) is a technique that measures the differential absorption of light polarized parallel and perpendicular to an orientation axis. By aligning the molecules of interest, for example, in a stretched polymer film or a liquid crystal, the orientation of the electronic transition moments with respect to the molecular axes can be determined.

For a planar molecule like this compound, the π → π* transitions are polarized along specific directions within the molecular plane. The LD spectrum, which is the difference between the absorption spectrum with light polarized parallel to the stretching direction and the spectrum with light polarized perpendicular to it, will show positive or negative bands depending on the orientation of the transition moments relative to the alignment axis.

While specific LD studies on this compound are not available, the principles can be illustrated with a molecule of similar structure. By analyzing the signs and magnitudes of the LD signals for different absorption bands, it is possible to assign the polarization of each electronic transition. For a molecule with D₂h symmetry, the transitions will be polarized along the long or short in-plane axes. This information is crucial for testing the predictions of quantum chemical calculations and for a complete understanding of the electronic structure of the molecule.

Time-Resolved Spectroscopy for Photogenerated Species Dynamics

The investigation of the transient behavior of photogenerated species in complex molecules like this compound is crucial for understanding their photophysical and electronic properties. Time-resolved spectroscopic techniques, operating on femtosecond to picosecond timescales, provide invaluable insights into the dynamic processes that follow photoexcitation, such as internal conversion, intersystem crossing, and charge carrier generation and recombination. While direct experimental data for this compound is limited, the behavior of analogous large polycyclic aromatic hydrocarbons (PAHs) and perylene (B46583) derivatives allows for a detailed inference of its photogenerated species dynamics.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for probing the ultrafast dynamics of excited states in molecules. mdpi.com This method involves exciting a sample with an ultrashort "pump" pulse and monitoring the subsequent changes in absorption with a time-delayed "probe" pulse. By varying the delay time between the pump and probe pulses, the evolution of the excited state populations can be tracked with femtosecond resolution.

For large PAHs, fs-TA spectra typically reveal a series of transient species, including initially populated singlet excited states (S\textsubscript{n}), which then rapidly relax to the lowest excited singlet state (S\textsubscript{1}) through internal conversion. rsc.orgrsc.org The decay of the S\textsubscript{1} state can then proceed through several channels, including fluorescence, intersystem crossing to the triplet manifold (T\textsubscript{n}), or, in aggregated systems, the formation of excimers or charge-transfer states.

In the case of this compound, photoexcitation would populate higher-lying singlet states, followed by rapid internal conversion to the S\textsubscript{1} state, typically on a sub-picosecond timescale. The subsequent dynamics would be dictated by the molecule's structural and electronic properties. The fs-TA data for related PAHs, such as phenanthrene, show complex relaxation pathways involving conical intersections that can influence the efficiency of these processes. rsc.orgrsc.org The branching ratio at such intersections and the rates of internal conversion are key parameters that can be extracted from fs-TA measurements. rsc.org

Transient Species Typical Timescale Spectroscopic Signature
Higher Excited Singlet States (S\textsubscript{n})< 1 psBroad absorption features that evolve rapidly.
Lowest Excited Singlet State (S\textsubscript{1})ps to nsCharacteristic absorption bands that decay on a longer timescale.
Triplet States (T\textsubscript{n})ns to µsRise in absorption at specific wavelengths corresponding to T\textsubscript{1} → T\textsubscript{n} transitions.

This table presents expected transient species and their typical characteristics for large PAHs like this compound based on studies of analogous compounds.

Terahertz (THz) Spectroscopy for Charge Carrier Dynamics

Terahertz (THz) spectroscopy is a non-contact, all-optical technique that is highly sensitive to the motion of charge carriers. It is particularly well-suited for investigating the photogeneration and dynamics of mobile charges in semiconductor materials, including organic semiconductors like large PAHs. By photoexciting a sample and probing the change in THz transmission, one can directly measure the transient photoconductivity and extract key parameters such as charge carrier mobility and lifetime.

Upon photoexcitation with sufficient energy, electron-hole pairs (excitons) can be generated in this compound. In the solid state or in aggregated forms, these excitons can dissociate into free charge carriers (electrons and holes). THz spectroscopy can monitor the population and mobility of these charge carriers on picosecond timescales.

The dynamics observed with THz spectroscopy in similar systems often reveal an initial fast decay of photoconductivity, which is attributed to the trapping of charge carriers in localized states or rapid recombination events. A longer-lived component of the photoconductivity can also be observed, corresponding to the transport of free carriers through the material. The analysis of the frequency-dependent complex photoconductivity can provide further insights into the nature of charge transport, distinguishing between localized and delocalized charge carriers.

Parameter Information Obtained from THz Spectroscopy
Photoconductivity Proportional to the product of the charge carrier density and mobility.
Carrier Lifetime Determined from the decay of the transient THz signal.
Carrier Mobility Can be extracted from the magnitude of the photoconductivity.

This table outlines the key parameters that can be determined from THz spectroscopy measurements of charge carrier dynamics in organic semiconductors.

Elucidation of Electronic States and Transitions

A comprehensive understanding of the electronic structure of this compound is essential for interpreting its spectroscopic properties and predicting its behavior in various applications. The correlation of experimental spectroscopic data with high-level quantum chemical calculations provides a powerful approach to elucidate the nature of its electronic states and the transitions between them.

Correlation of Spectroscopic Data with Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the electronic and optical properties of large molecules. These calculations can provide detailed information about the energies and symmetries of molecular orbitals, the nature of electronic transitions, and the geometries of the ground and excited states.

For this compound, theoretical studies have been conducted to understand its conformational preferences and electronic structure. huji.ac.il These calculations can be correlated with experimental spectroscopic data, such as absorption and emission spectra, to assign the observed electronic transitions. For instance, the calculated energies of the lowest singlet and triplet excited states can be compared with the experimentally observed absorption and phosphorescence bands.

A theoretical study comparing the constitutional isomers Tetrabenzo[a,cd,f,lm]perylene and this compound using DFT calculations revealed insights into their relative stabilities and aromaticity. huji.ac.il The calculations indicated that the twisted-folded conformation of this compound is more stable than that of its isomer. huji.ac.il Furthermore, Nucleus-Independent Chemical Shift (NICS) calculations, a computational method to assess aromaticity, suggested differences in the aromatic character of specific rings within the two isomers. huji.ac.il Such theoretical findings can help explain potential differences in their photophysical properties.

The correlation of calculated and experimental data can be summarized as follows:

Calculated Property Experimental Observable Insight Gained
Excitation Energies Absorption and Emission MaximaAssignment of electronic transitions (e.g., S\textsubscript{0} → S\textsubscript{1}, S\textsubscript{0} → S\textsubscript{2}).
Oscillator Strengths Molar AbsorptivityIdentification of allowed and forbidden transitions.
Molecular Orbital Character Solvatochromism, Redox PotentialsUnderstanding the nature of the excited state (e.g., π-π*, charge-transfer).
Vibrational Frequencies Vibronic Structure in SpectraAssignment of vibrational modes coupled to electronic transitions.

This table illustrates the correlation between properties calculated using quantum chemical methods and experimentally observed spectroscopic data for the elucidation of electronic states and transitions.

By integrating advanced spectroscopic techniques with theoretical modeling, a detailed picture of the photophysical and electronic landscape of this compound can be constructed. This comprehensive understanding is fundamental for the rational design of new materials with tailored optical and electronic properties.

Theoretical and Computational Chemistry of Tetrabenzo A,cd,j,lm Perylene S Electronic Structure

Density Functional Theory (DFT) and Ab Initio Approaches for Electronic Structure Analysis

Density Functional Theory (DFT) and other ab initio methods are powerful tools for elucidating the electronic characteristics of complex molecules like tetrabenzo[a,cd,j,lm]perylene. These computational approaches allow for the detailed analysis of molecular orbitals and the distribution of electrons within the structure.

Calculation of Frontier Molecular Orbital (FMO) Energies (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and electronic transitions. nih.govsapub.orgscirp.orgaimspress.com

Assessment of Aromaticity Using Methods such as NICS Values and Clar Pictures

The aromaticity of different regions within a PAH like this compound can be assessed using computational techniques such as the calculation of Nucleus-Independent Chemical Shift (NICS) values. NICS values are a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity and values near zero suggesting a non-aromatic character.

A theoretical study employing DFT at the GIAO-B3LYP/6-31G//B3LYP/6-31G level of theory has provided insight into the aromatic character of this compound. huji.ac.il The calculations revealed that the para-terphenyl rings (A, F, and A') exhibit aromatic character, while the central rings (B and C) have NICS values close to zero, indicating a non-aromatic nature. huji.ac.il These findings are consistent with Clar's sextet theory, which predicts the distribution of aromatic character in PAHs based on resonant Kekulé structures. huji.ac.il

Calculated NICS(0) values for selected rings of this compound
RingNICS(0) value (ppm)Aromatic Character
A, F, A' (para-terphenyl)Indicative of AromaticityAromatic
B, C (central)Close to zeroNon-aromatic

Quantification of Singlet Biradical Character and Open-Shell Contributions

Large PAHs with specific topologies can exhibit an open-shell singlet biradical character, where two electrons are unpaired and have opposite spins. nus.edu.sgresearchgate.net This phenomenon arises from a small energy gap between the ground state and a triplet excited state. researchgate.net The biradical character, often denoted by the index y, can be quantified using advanced computational methods that account for electron correlation. rsc.org

For molecules like this compound, the presence of zigzag edges can contribute to a higher biradical character. x-mol.com While specific quantitative data for this compound's biradical character is not available in the provided search results, theoretical studies on similar PAHs suggest that this is an important aspect of their electronic structure to consider. nus.edu.sgresearchgate.net The degree of open-shell character can significantly influence the molecule's magnetic and optical properties. researchgate.net

Quantum Chemical Modeling of Excited State Properties

Quantum chemical methods are essential for modeling the behavior of molecules in their excited states, which are accessed upon absorption of light. beilstein-journals.org Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are used to calculate the energies and properties of these excited states. aps.org This information is crucial for understanding a molecule's photophysical properties, including its absorption and emission spectra.

For perylene (B46583) and its derivatives, these calculations help in interpreting experimental spectroscopic data and understanding the nature of electronic transitions. acs.orgresearchgate.netnih.gov While specific modeling of this compound's excited states is not detailed in the search results, the general approach would involve calculating the vertical excitation energies and oscillator strengths to predict its UV-visible absorption spectrum.

Theoretical Prediction of Charge Transfer Parameters

The efficiency of charge transport in organic materials is governed by key parameters such as reorganization energies and transfer integrals. These parameters can be predicted using theoretical calculations, providing valuable insights for the design of materials for electronic devices.

Calculation of Reorganization Energies and Transfer Integrals

The reorganization energy (λ) is the energy required for a molecule to change its geometry from the neutral state to the charged state and vice versa. nih.gov It is a crucial factor in determining the rate of charge transfer between molecules. uni-tuebingen.de A lower reorganization energy generally leads to a higher charge transfer rate. uni-tuebingen.de DFT calculations are commonly used to compute the internal reorganization energy by optimizing the geometries of the neutral and charged species. aps.org

Transfer integrals, on the other hand, quantify the electronic coupling between adjacent molecules and are also critical for efficient charge transport. aps.org These can be calculated for dimers of the molecule of interest. While specific values for this compound are not provided in the search results, the theoretical framework for their calculation is well-established and has been applied to various perylene-based systems. aps.org

Modeling of Charge Transport Pathways within Molecular Assemblies

The efficiency of charge transport in organic semiconducting materials, such as this compound, is fundamentally governed by the arrangement of molecules in the solid state. Computational modeling provides a powerful lens through which to understand and predict these charge transport pathways at a molecular level. By simulating the interactions between adjacent molecules within an assembly, it is possible to elucidate the mechanisms of charge hopping and estimate key parameters that dictate charge carrier mobility.

Theoretical investigations into the charge transport properties of polycyclic aromatic hydrocarbons (PAHs) like this compound and its derivatives heavily rely on quantum chemistry calculations. researchgate.net These models are built upon the understanding that charge movement in such materials occurs through a hopping mechanism, where an electron or a hole localizes on a single molecule and then "hops" to a neighboring molecule. The rate of this hopping is influenced by both the internal properties of the individual molecules and the geometric arrangement of the molecules relative to one another.

A common theoretical framework for describing this process is Marcus theory, which provides an expression for the rate of charge transfer between a donor and an acceptor molecule. The key parameters in this model are the reorganization energy and the electronic coupling (or transfer integral). The reorganization energy is the energy required to distort the geometry of the molecule upon oxidation or reduction, while the electronic coupling quantifies the strength of the electronic interaction between adjacent molecules, which is highly sensitive to their distance and orientation.

Computational approaches, particularly density functional theory (DFT), are instrumental in calculating these parameters. researchgate.net For instance, DFT can be used to determine the optimized geometries of both the neutral and charged states of this compound, from which the reorganization energy can be derived. Furthermore, the electronic coupling between neighboring molecules in a crystal lattice or a self-assembled structure can be calculated from the interaction of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) for hole transport and the Lowest Unoccupied Molecular Orbital (LUMO) for electron transport.

Molecular dynamics (MD) simulations can be coupled with quantum-chemical calculations to provide a more dynamic picture of charge transport. nih.gov MD simulations can model the thermal fluctuations in the positions and orientations of molecules within an assembly over time. nih.gov By calculating the transfer integrals and site energies (the energy of a charge carrier on a specific molecule) at different points along the MD trajectory, it is possible to account for the effects of dynamic disorder on charge mobility. nih.gov This approach provides a more realistic representation of charge transport in molecular systems, where the pathways are not static but are constantly evolving.

The insights gained from these computational models are crucial for establishing structure-property relationships. For example, by systematically varying the substitution patterns on the this compound core and computationally screening their effects on molecular packing and electronic coupling, it is possible to rationally design new materials with enhanced charge transport properties. The strategic placement of functional groups can be used to tune the intermolecular interactions, thereby controlling the solid-state packing and optimizing the pathways for efficient charge transport. nih.gov

Below is a hypothetical data table illustrating the kind of parameters that would be calculated in a computational study of charge transport in a dimer of this compound. The values are for illustrative purposes to demonstrate the output of such a study.

ParameterValueUnitDescription
Intermolecular Distance3.5ÅThe face-to-face distance between two adjacent molecules.
Reorganization Energy (Hole)0.15eVThe energy required for geometric relaxation upon hole formation.
Reorganization Energy (Electron)0.18eVThe energy required for geometric relaxation upon electron formation.
Electronic Coupling (Hole)50meVThe transfer integral for hole transport between the HOMOs of adjacent molecules.
Electronic Coupling (Electron)45meVThe transfer integral for electron transport between the LUMOs of adjacent molecules.
Charge Hopping Rate (Hole)2.5 x 10¹²s⁻¹The calculated rate of hole transfer based on Marcus theory.
Charge Hopping Rate (Electron)1.8 x 10¹²s⁻¹The calculated rate of electron transfer based on Marcus theory.

Such data, when generated for a range of molecular orientations and packing motifs, allows for the construction of a comprehensive model of the charge transport pathways within a molecular assembly of this compound. This, in turn, can guide the synthesis and processing of materials for applications in organic electronics.

Charge Transport Phenomena and Organic Electronic Device Applications of Tetrabenzo A,cd,j,lm Perylene Analogues

Fundamental Mechanisms of Charge Carrier Transport in Perylene-Based Semiconductors

The efficiency of charge movement through an organic semiconductor is governed by several interconnected factors, including molecular structure, intermolecular interactions, and temperature. In perylene-based materials, charge transport is typically understood through two primary models: thermally activated hopping and band-like transport.

In many organic semiconductors, charge carriers are localized on individual molecules due to structural and thermal disorder. nih.gov Transport in this regime occurs via an incoherent "hopping" mechanism, where carriers move between adjacent molecules. This process is thermally activated, meaning that charge mobility increases with temperature as carriers gain the necessary energy to overcome the energetic barriers between localized states. nih.govaps.org This behavior is characteristic of materials with weak intermolecular electronic coupling.

Conversely, in highly ordered systems like single crystals or well-ordered polycrystalline films, charge carriers can become delocalized over multiple molecular units, forming electronic bands similar to those in inorganic semiconductors. nih.gov In this "band-like" transport regime, mobility is observed to decrease with increasing temperature, a signature of charge carriers being scattered by lattice vibrations (phonons). pnas.org Achieving band-like transport is a significant goal in organic electronics as it typically leads to higher intrinsic charge carrier mobilities. oup.comresearchgate.net For instance, some solution-processed perylene (B46583) diimide (PDI) dianion films have exhibited typical band-like transport characteristics, evidenced by a negative temperature coefficient of mobility. oup.comresearchgate.net The transition between these two regimes can be influenced by factors such as crystalline quality, the presence of traps, and strain at the semiconductor-dielectric interface. pnas.org

The arrangement of molecules in the solid state, known as molecular packing, critically influences charge migration by determining the strength of intermolecular electronic coupling. researchgate.netrsc.org Efficient charge transport relies on significant overlap of the π-orbitals of adjacent molecules. Perylene derivatives are known for their strong tendency to form well-ordered π-stacked aggregates, which creates pathways for charge carriers to move through the material. beilstein-journals.org

Polymorphism, the ability of a compound to exist in more than one crystal structure, can lead to vastly different charge transport properties for the same material. Different polymorphs will have distinct intermolecular distances and packing motifs, directly impacting the electronic coupling and, consequently, the charge carrier mobility. rsc.org Studies on various perylene diimide (PDI) derivatives have demonstrated that the supramolecular organization is a key parameter governing both charge mobility and the diffusion length of excitons. researchgate.netnih.gov By carefully controlling the solid-state packing through chemical functionalization, significant improvements in the optoelectronic properties of these materials can be achieved. researchgate.netnih.gov For example, creating strong intermolecular interactions in PDI films, leading to a closer π-π stacking distance of 3.25 Å, has resulted in highly delocalized carriers and superior charge mobility. oup.com

Experimental and Theoretical Determination of Charge Carrier Mobility

Quantifying the charge carrier mobility is essential for evaluating the potential of a semiconductor for electronic applications. This is achieved through a combination of experimental techniques and theoretical calculations.

Tetrabenzo[a,cd,j,lm]perylene has served as a crucial model compound for understanding the structure of novel carbon-based nanomaterials. acs.orgresearchgate.nethku.hk Specifically, its structure helps to elucidate the curvature in certain curved graphene nanoribbons (cGNRs). acs.orgresearchgate.nethku.hk These cGNRs, which feature a combination of cove, zigzag, and armchair edges, are highly promising for next-generation nanoelectronics. acs.orgresearchgate.net Using non-contact methods like terahertz (THz) spectroscopy, a record-high intrinsic charge carrier mobility of approximately 600 cm² V⁻¹ s⁻¹ has been measured for photogenerated carriers in these cGNRs. acs.orgresearchgate.netnih.gov This exceptionally high mobility is attributed to the well-defined multi-edge structure of the nanoribbon. acs.org

MaterialMeasurement TechniqueIntrinsic Mobility (cm² V⁻¹ s⁻¹)
Curved Graphene Nanoribbon (cGNR)THz Spectroscopy~600

This table presents the intrinsic charge carrier mobility measured for a curved graphene nanoribbon, for which this compound serves as a structural model compound.

The strategic chemical modification of the perylene core is a powerful tool for tuning charge transport properties. By adding different functional groups, researchers can alter the material's electronic energy levels, molecular packing, and ultimately, its electron and hole mobilities.

For instance, halogenation of dibenzo[a,j]perylene derivatives has been shown to significantly impact their performance in organic field-effect transistors (OFETs). nih.gov The type, number, and position of the halogen atoms can alter both the electronic properties and the crystal packing. nih.gov In one study, a chlorinated derivative (TES-2ClDBP) exhibited a hole mobility of 0.25 cm² V⁻¹ s⁻¹, which was higher than its fluorinated and non-halogenated counterparts. nih.gov Another derivative with four chlorine atoms (TES-4ClDBP) displayed ambipolar behavior, transporting both electrons and holes with mobilities of 0.02 and 0.07 cm² V⁻¹ s⁻¹, respectively. nih.gov

Similarly, modifying the imide substituents on PDI molecules affects their solid-state packing and, consequently, their mobility. A comparison between PDI derivatives with octyl and bulky hexylheptyl-imide groups revealed charge carrier mobilities of 0.32 and 0.02 cm²/(Vs), respectively, highlighting the profound impact of side-chain engineering. researchgate.netnih.gov

DerivativeModifying Group(s)Hole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)
TES-2ClDBPTriethylsilyl (TES), Chlorine (x2)0.25-
TES-4ClDBPTriethylsilyl (TES), Chlorine (x4)0.070.02
PDI-octylOctyl-imide-0.32
PDI-hexhepHexylheptyl-imide-0.02

This table summarizes the charge carrier mobilities for various chemically modified perylene analogues, demonstrating the effect of derivatization.

Application of this compound Derivatives in Organic Electronic Devices

The favorable charge transport characteristics of this compound analogues have led to their investigation and use in a variety of organic electronic devices. Their high chemical stability, strong light absorption, and tunable electronic properties make them suitable for several applications. beilstein-journals.org

Derivatives of perylene are widely used as n-type (electron-transporting) semiconductors in organic field-effect transistors (OFETs). mdpi.com The ability to engineer their molecular structure allows for the optimization of device performance, including achieving high on/off current ratios and carrier mobilities. nih.govmdpi.com

In the field of renewable energy, perylene diimide (PDI) derivatives are prominent as non-fullerene electron acceptors in organic solar cells (OSCs). researchgate.net Their strong electron-accepting nature and high electron mobility facilitate efficient charge separation and transport, which are crucial for photovoltaic performance. researchgate.net Additionally, the broad applicability of perylene-based compounds extends to their use in organic light-emitting diodes (OLEDs) and other optoelectronic systems. The development of materials like the aforementioned cGNRs, for which this compound is a key structural model, points toward future applications in high-performance carbon-based nanoelectronics. acs.orgumons.ac.be

Performance Characteristics in Organic Field-Effect Transistors (OFETs)

While specific data on the performance of this compound in Organic Field-Effect Transistors (OFETs) is limited in publicly available literature, the broader class of perylene derivatives and larger polycyclic aromatic hydrocarbons (PAHs) has been extensively studied, demonstrating significant potential. These studies on analogous compounds provide valuable insights into the expected performance characteristics of this compound.

Perylene diimides (PDIs) are well-established n-type semiconductors known for their high electron affinity, excellent thermal and photostability, and good charge carrier mobility. researchgate.net Electron mobilities for PDI derivatives typically range from 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹. beilstein-journals.orgnih.gov Certain functionalized PDI-based small molecules have exhibited electron mobilities as high as 0.209 cm² V⁻¹ s⁻¹. rsc.org Moreover, some pyrene-fused PDI derivatives have shown even higher p-type mobility, reaching up to 1.13 cm² V⁻¹ s⁻¹ in bottom-contact OFETs.

Closer analogues, such as halogenated dibenzo[a,j]perylenes, have also been synthesized and characterized for their OFET performance. These materials demonstrate how chemical modification can tune their electronic properties. For instance, a chlorinated dibenzo[a,j]perylene derivative (TES-2ClDBP) has been reported to exhibit a hole mobility of 0.25 cm² V⁻¹ s⁻¹. nih.gov Another derivative from the same study (TES-4ClDBP) displayed ambipolar behavior, with electron and hole mobilities of 0.02 and 0.07 cm² V⁻¹ s⁻¹, respectively. nih.gov The performance of these analogues suggests that the this compound core could facilitate efficient charge transport.

Compound ClassSpecific DerivativeMobility TypeMobility (cm² V⁻¹ s⁻¹)On/Off Ratio
Perylene Diimide (PDI) DerivativesGeneral Rangen-type10⁻³ - 10⁻¹-
PDI-based Small MoleculeS-PDI-IDT-2Ambipolarμh ≈ 10⁻³; μe up to 0.20910⁴
Pyrene Fused PDINot specifiedp-typeUp to 1.13>10⁵
Halogenated Dibenzo[a,j]peryleneTES-2ClDBPp-type0.25-
Halogenated Dibenzo[a,j]peryleneTES-4ClDBPAmbipolarμh = 0.07; μe = 0.02-
1,7-Diazaperylene-p-type1 x 10⁻²-

Potential as Active Materials in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The photophysical and electrochemical properties of this compound and its derivatives indicate their potential for use in OLEDs and OPVs. The extended π-conjugation in these molecules typically leads to strong absorption and emission in the visible spectrum, a prerequisite for these applications.

In the context of OLEDs, this compound has been identified as a potential component in devices with improved operational stability. google.com Perylene derivatives are known for their high photoluminescence quantum yields and thermal stability, making them suitable as emitters or hosts in the emissive layer of OLEDs. The specific emission color can be tuned by chemical functionalization of the perylene core. For instance, organogels based on peropyrene, a related large PAH, have been investigated as emitters in OLEDs, where aggregation-induced emission characteristics were found to influence device performance.

ApplicationCompound ClassRoleKey Properties / Performance Metric
OLEDThis compoundComponent for improved stabilityMentioned in patent for stable OLEDs google.com
OLEDPeropyreneEmitterStrong photoluminescence, aggregation-induced emission
OPVPerylene Diimide (PDI) DerivativesElectron AcceptorHigh electron mobility, tunable energy levels

Integration of this compound into Next-Generation Nanoelectronics and Nanographene Architectures

This compound serves as a crucial molecular building block and model compound for the bottom-up synthesis of advanced carbon-based nanoelectronics, particularly atomically precise graphene nanoribbons (GNRs). d-nb.info GNRs are strips of graphene with ultra-narrow widths, whose electronic properties are highly dependent on their specific width and edge structure.

Recent research has demonstrated the synthesis of a novel curved GNR (cGNR) with a combination of cove, zigzag, and armchair edges. d-nb.infounistra.fr In this work, this compound was synthesized as a model compound to elucidate the curvature of the final GNR structure. d-nb.info The geometry of the this compound molecule, which contains a double beilstein-journals.orghelicene structure, imparts the curvature to the resulting nanoribbon. d-nb.info

Significantly, this curved GNR, for which this compound is a structural precursor, was found to possess remarkable electronic properties. Using terahertz (THz) spectroscopy, a non-contact method to probe conductivity, researchers measured a long charge scattering time of approximately 60 fs. d-nb.info This corresponds to an exceptionally high intrinsic charge carrier mobility of about 600 cm² V⁻¹ s⁻¹ for the photogenerated charge carriers within the nanoribbon. d-nb.info This mobility value is orders of magnitude higher than that of most amorphous organic semiconductors and rivals that of single-crystal materials, highlighting the immense potential of GNRs built from this compound-like units for high-performance nanoelectronic devices. d-nb.info

The integration of such well-defined nanographene structures into electronic devices is a key step toward next-generation technologies. The properties demonstrated by the cGNR, such as a narrow optical energy gap of ~1.22 eV and high charge mobility, make it a promising material for high-speed transistors and other nanoelectronic components. d-nb.infoacs.org The role of this compound as a fundamental unit in these advanced architectures underscores its importance beyond traditional thin-film devices, positioning it as a key player in the development of future carbon-based nanoelectronics.

Supramolecular Assembly and Crystal Engineering of Perylene Based Systems

Directed Self-Assembly of Tetrabenzo[a,cd,j,lm]perylene Derivatives

The spontaneous organization of this compound derivatives into ordered nanostructures is governed by a delicate balance of non-covalent interactions. These interactions, primarily π-π stacking and van der Waals forces, can be modulated by external factors and chemical modifications to guide the assembly process.

The final morphology and dimensionality of supramolecular aggregates are dictated by several interconnected factors. The choice of solvent, concentration, temperature, and the specific chemical structure of the perylene (B46583) derivative all play crucial roles.

Solvent and Concentration: In low-polarity solvents, many perylene bisimide derivatives tend to form distinct aggregates. nih.gov The aggregation process is often concentration-dependent, with higher concentrations favoring the formation of larger, more ordered structures.

Molecular Structure: The addition of substituents to the perylene core significantly influences aggregation. Bulky substituents in the "bay" positions of the perylene core can introduce steric hindrance, twisting the aromatic plane and altering the π-π stacking geometry. nih.govresearchgate.net This can be used to control the formation of different types of aggregates, such as J-aggregates (characterized by a head-to-tail arrangement) or H-aggregates (face-to-face stacking). nih.govnih.gov

Intermolecular Interactions: The self-assembly process is driven by a subtle interplay of forces. While π-π interactions are dominant for the aromatic cores, specific functional groups can introduce other interactions like hydrogen bonding. nih.govresearchgate.net For instance, imide groups can form hydrogen bonds that guide the molecules into specific arrangements. researchgate.net

Thermodynamic vs. Kinetic Control: The aggregation pathway can be influenced by kinetic and thermodynamic factors. For example, rapid cooling of a solution may lead to kinetically trapped, non-fluorescent H-aggregates, whereas slower cooling can allow the system to reach the thermodynamically favored, fluorescent J-aggregate state. nih.gov

The table below summarizes key factors influencing the self-assembly of perylene derivatives.

Table 1: Factors Influencing Aggregate Morphology
Factor Influence Outcome Reference
Solvent Polarity Affects solubility and solvophobic effects. Can promote or inhibit aggregation. nih.gov
Substituents Steric hindrance and introduction of new interactions (e.g., H-bonds). Controls stacking geometry (J- vs. H-aggregates) and dimensionality. nih.govresearchgate.net
Temperature/Cooling Rate Governs the energy landscape of assembly. Can select between kinetically trapped and thermodynamically stable aggregates. nih.gov
Concentration Affects the equilibrium between monomeric and aggregated species. Higher concentrations typically lead to larger and more ordered structures. nih.gov

By carefully tuning the factors mentioned above, derivatives of this compound can be guided to form highly ordered one-dimensional (1D) structures such as nanofibers, nanoribbons, and wires. These structures are of particular interest because they can confine and transport excitons or charges along a single direction.

The formation of these 1D systems is often achieved through a process known as supramolecular polymerization. nih.gov In this process, monomeric molecules assemble into long, chain-like structures. The introduction of specific interactions, such as double N-H···O hydrogen bonds between perylene tetracarboxylic diimide (PTCDI) molecules, can serve as a unifying motif to create well-defined 1D chains. researchgate.netresearchgate.net The conformation and steric congestion imposed by substituents can be precisely controlled to favor the formation of either single-stranded or double-stranded structures in the solid state. researchgate.net

Principles of Crystal Engineering Applied to Perylene Derivatives

Crystal engineering provides a powerful framework for designing solid-state materials with desired properties by controlling the arrangement of molecules in a crystal lattice. For perylene derivatives, this involves the strategic manipulation of intermolecular interactions to dictate the molecular packing, which in turn governs the material's electronic and optical characteristics. rsc.org

The functionality of crystalline perylene-based materials is intimately linked to the geometry of the π-stacked aromatic cores. Key parameters include the slip angle (longitudinal and transverse displacement) and the intermolecular distance. By modifying the substituents at the imide and bay positions of the perylene core, these parameters can be finely tuned. rsc.org

For example, attaching bulky substituents can enforce a significant twist in the perylene backbone, preventing strong co-facial aggregation and promoting unique packing motifs. researchgate.net Conversely, introducing hydrogen bonding sites, such as at the imide positions, can enforce a highly ordered, planar arrangement, leading to the formation of extended hydrogen-bonded chains within the crystal. researchgate.net This precise control over non-covalent interactions is the essence of crystal engineering, allowing for the creation of structures optimized for specific functions like efficient charge transport or specific optical responses. rsc.org

The arrangement of molecules in a crystal directly impacts the efficiency and directionality of charge transport. tudelft.nl The overlap between the π-orbitals of adjacent molecules, known as electronic coupling, is highly sensitive to their relative orientation. This sensitivity is the origin of charge transport anisotropy, where the charge carrier mobility is significantly different along different crystallographic axes.

Stacking and Mobility: In many perylene-based columnar structures, strong molecular π-stacking within the columns creates a preferential one-dimensional pathway for charge migration. beilstein-journals.org A closer molecular packing generally improves the π-stacking and enhances charge carrier mobility. beilstein-journals.org

Anisotropy: The mobility of charge carriers (electrons and holes) is a key parameter for semiconductor performance. In columnar liquid crystal phases, the mobility within the columns is typically orders of magnitude higher than in the perpendicular direction. The specific packing motif—whether it's co-facial, slipped-stack, or herringbone—determines the degree of orbital overlap in different directions, thus controlling the anisotropy of charge transport. rsc.org For instance, a material might exhibit high hole mobility along the stacking axis but lower electron mobility, making it more suitable as a hole-transporting material. beilstein-journals.org

The relationship between crystal packing and charge mobility is summarized in the table below.

Table 2: Molecular Packing vs. Charge Transport
Packing Parameter Description Effect on Charge Transport Reference
π-Stacking Distance The face-to-face distance between aromatic cores. Shorter distances generally lead to stronger electronic coupling and higher mobility. beilstein-journals.org
Slip Angle The lateral displacement of stacked molecules relative to each other. Influences the magnitude of orbital overlap; optimal slip angles can maximize mobility. researchgate.net
Structural Order The degree of long-range order in the molecular packing. High crystalline order reduces defects and traps, facilitating more efficient charge transport. rsc.org
Anisotropy Directional dependence of molecular packing. Leads to anisotropic charge mobility, with preferential transport along the stacking direction. beilstein-journals.org

Characterization of Thermotropic Columnar Mesophases and Liquid Crystalline Behavior

Certain derivatives of this compound, particularly those functionalized with flexible peripheral alkyl chains, can exhibit liquid crystalline behavior. A common and highly ordered liquid crystal phase for these disc-like molecules is the columnar mesophase.

In a columnar mesophase, the flat aromatic cores self-assemble by π-stacking to form columns, and these columns then arrange themselves into a two-dimensional lattice (e.g., hexagonal or rectangular). nih.govbeilstein-journals.org This behavior is driven by a process known as microphase segregation, where the rigid, aromatic central cores separate from the flexible, aliphatic side chains. nih.gov

These phases are "thermotropic," meaning they appear and disappear in specific temperature ranges. The transition from a crystalline solid to a columnar mesophase and then to an isotropic liquid can be characterized by techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). For some perylene bisimides bearing tridodecyloxyphenyl substituents, stable hexagonal columnar mesophases have been observed over exceptionally broad temperature ranges, from below -30 °C to over 300 °C, making them robust for potential applications in optoelectronic devices. nih.gov The high degree of order within the columns provides excellent pathways for one-dimensional charge transport, combining the processability of liquids with the favorable electronic properties of crystals. beilstein-journals.org

Comparative Studies and Relationships with Cognate Polycyclic Aromatic Hydrocarbons

Comparative Analysis of Isomeric Perylene (B46583) Systems (e.g., Tetrabenzo[a,cd,f,lm]perylene vs. Tetrabenzo[a,cd,j,lm]perylene)

This compound is one of several isomers of tetrabenzo-fused perylenes, which share the same molecular formula (C₃₄H₁₈) but differ in the arrangement of the fused benzene (B151609) rings around the central perylene core. nist.gov This variation in topology leads to distinct differences in their electronic properties, stability, and three-dimensional structure.

A direct comparison with its isomer, Tetrabenzo[a,cd,f,lm]perylene, highlights these differences. The fusion pattern in this compound results in a more planar and symmetric structure. In contrast, the arrangement in Tetrabenzo[a,cd,f,lm]perylene can introduce steric hindrance between hydrogen atoms on the fused rings, leading to a more twisted or non-planar conformation. This deviation from planarity affects the extent of π-orbital overlap, which in turn influences the electronic and optical properties of the molecule.

Generally, more planar systems like this compound exhibit smaller HOMO-LUMO gaps and red-shifted absorption spectra compared to their more twisted isomers. The enhanced π-conjugation in the planar structure facilitates electron delocalization across the entire molecule.

Table 1: Comparison of Perylene Isomers
PropertyThis compoundTetrabenzo[a,cd,f,lm]perylene
Molecular FormulaC₃₄H₁₈C₃₄H₁₈
Molecular Weight426.51 g/mol426.51 g/mol nist.gov
CAS Number190-83-0109278-10-6 nist.gov
General StructureSymmetric, planar fusionAsymmetric fusion, potential for non-planar structure
Expected Electronic PropertiesSmaller HOMO-LUMO gap, red-shifted absorptionLarger HOMO-LUMO gap, blue-shifted absorption relative to planar isomer

Structural and Electronic Analogies with Peri-Acenes and Acenoacenes

This compound can be understood within the broader context of large polycyclic aromatic hydrocarbons, including peri-acenes and acenoacenes. While linear acenes (like pentacene) are known for their high charge carrier mobility but poor stability, peri-acenes and acenoacenes represent alternative fusion topologies that enhance stability while retaining desirable electronic properties.

Peri-Acenes: This class of compounds, like perylene itself, involves a "peri" fusion, where a benzene ring is fused to more than two sides of an adjacent ring. This compound is an extended example of this motif. This type of fusion creates a more two-dimensional structure compared to the linear one-dimensional character of acenes. This 2D expansion of the π-system is crucial for stabilizing the molecule and tuning its electronic properties.

Acenoacenes: These molecules consist of acenes fused together. The structure of this compound can be conceptualized as a highly condensed acenoacene system. The extensive π-conjugation and rigid planar structure are hallmarks of this class, leading to strong light absorption and emission properties.

The electronic structure of this compound, with its well-defined HOMO and LUMO energy levels, serves as a model for understanding how the extension of π-conjugation in two dimensions affects the energy gap. As the size of these systems increases, the HOMO-LUMO gap generally decreases, shifting their optical properties towards longer wavelengths.

Role of this compound as a Model Compound for Graphene Nanoribbon (GNR) Research

This compound is considered a molecular subunit, or "nanographene," that serves as an ideal model compound for studying the properties of larger graphene nanoribbons (GNRs). acs.org GNRs are narrow strips of graphene that exhibit quantum confinement effects, making their electronic properties highly dependent on their width and edge structure.

The "bottom-up" chemical synthesis of well-defined nanographenes like this compound allows for precise control over the atomic structure, which is not possible with "top-down" methods of producing GNRs. acs.org By studying this molecule, researchers can gain fundamental insights into how the structure of a GNR influences its electronic and optical properties. For example, the measured optical energy gap of this compound provides a data point for calibrating theoretical models that predict the band gaps of wider and longer GNRs with similar edge structures. acs.org Its unambiguous structure, confirmed by methods like X-ray crystallography, provides a benchmark for understanding the properties of more complex and potentially polydisperse GNRs. acs.org

Insights from Research on Perylene Bisimides (PBIs) Relevant to this compound

Perylene bisimides (PBIs) are a class of high-performance pigments and n-type organic semiconductors derived from the perylene core. Research into PBIs provides significant insights into the fundamental properties of the parent this compound aromatic system.

The defining characteristics of PBIs—strong absorption in the visible spectrum, high fluorescence quantum yields, and excellent thermal and photochemical stability—are fundamentally rooted in the electronic structure of the rigid, planar perylene core. researchgate.net The imide groups primarily serve to modify solubility and tune the HOMO/LUMO energy levels, but the core photophysical behavior is dictated by the aromatic system.

Furthermore, the tendency of PBIs to self-assemble into ordered structures via π-π stacking is a direct consequence of the large, planar surface of the perylene core. nih.gov These studies on PBI aggregates, including the formation of highly fluorescent J-aggregates, demonstrate the intrinsic capacity of the this compound framework to engage in strong intermolecular electronic interactions. nih.govrsc.org This inherent property is crucial for applications in organic electronics, where charge transport relies on the orbital overlap between adjacent molecules. researchgate.net

Table 2: Properties of Perylene Bisimides (PBIs) Derived from the Perylene Core
PropertyRelevance to this compound Core
Strong Light AbsorptionThe core's extensive π-conjugated system is responsible for the high molar extinction coefficients.
High Fluorescence Quantum YieldThe rigid and planar structure of the core minimizes non-radiative decay pathways, leading to efficient emission. researchgate.net
Self-Assembly & π-π StackingThe large, flat aromatic surface of the core promotes intermolecular stacking, essential for charge transport. nih.gov
Excellent StabilityThe highly aromatic, condensed ring system of the core imparts significant thermal and photochemical stability. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrabenzo[a,cd,j,lm]perylene, and how do reaction conditions influence yield?

  • This compound derivatives are typically synthesized via selective C–H/C–O activation strategies. For example, palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) are employed to minimize oxidation byproducts. Solvent choice (e.g., toluene or DMF) and temperature (80–120°C) critically affect regioselectivity and yield. Purification often involves column chromatography followed by recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • UV-Vis spectroscopy is essential for identifying π-π* transitions in the 300–500 nm range, with spectral shifts indicating substituent effects. FT-IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). NMR (¹H/¹³C) resolves aromatic proton environments, while high-resolution mass spectrometry (HRMS) validates molecular weight. For structural confirmation, single-crystal X-ray diffraction is definitive .

Q. How does the stability of this compound under ambient conditions impact experimental design?

  • The compound is stable in dark, dry environments but degrades under prolonged UV exposure due to photooxidation. Storage recommendations include inert gas (argon) atmospheres and desiccated containers at –20°C. Reactivity with strong oxidizers (e.g., HNO₃) necessitates compatibility testing before mixed-phase experiments .

Advanced Research Questions

Q. What computational methods optimize the 3D structure and electronic properties of this compound?

  • Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set is standard for geometry optimization. This approach predicts bond lengths (e.g., 1.42–1.48 Å for C–C bonds), HOMO-LUMO gaps (~2.5 eV), and electrostatic potential surfaces. RI-MP2 energy corrections refine π-orbital interactions, while molecular dynamics simulations assess thermal stability .

Q. How can conflicting UV spectral data between this compound analogs be resolved?

  • Discrepancies in UV absorption (e.g., band shifts >10 nm) often arise from solvent polarity or aggregation effects. Comparative analysis using solvents like acetonitrile (polar) vs. dichloromethane (less polar) isolates environmental impacts. Time-dependent DFT (TD-DFT) simulations correlate experimental spectra with electronic transitions, resolving ambiguities in conjugation patterns .

Q. What strategies enhance the electrochemical performance of this compound in energy storage applications?

  • Introducing electron-withdrawing groups (e.g., –NO₂, –CN) lowers the LUMO energy, improving redox activity in sodium-ion batteries. Cyclic voltammetry (0.1–1.5 V vs. Na/Na⁺) evaluates charge-discharge cycles, while in situ Raman spectroscopy monitors structural changes during ion insertion. Composite electrodes with conductive additives (e.g., carbon nanotubes) mitigate capacity fading .

Q. How do steric effects influence the supramolecular assembly of this compound derivatives?

  • Substituent bulkiness (e.g., tert-butyl vs. methyl groups) dictates packing modes in thin films. Grazing-incidence X-ray diffraction (GIXD) reveals columnar vs. herringbone arrangements. Scanning tunneling microscopy (STM) visualizes monolayer organization on HOPG substrates, with molecular mechanics simulations predicting intermolecular distances (~3.5 Å) .

Methodological Considerations

  • Synthesis Optimization : Use Schlenk lines for air-sensitive reactions and monitor intermediates via TLC with UV254 visualization .
  • Data Validation : Cross-reference computational results (e.g., HOMO-LUMO gaps) with cyclic voltammetry measurements to ensure accuracy .
  • Safety Protocols : Adhere to OSHA guidelines for handling polycyclic aromatic hydrocarbons (PAHs), including fume hood use and PPE (nitrile gloves, N95 masks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.